molecular formula C9H12BrNO3 B3210318 Ethyl 4-bromo-2,2-dimethyl-3-oxo-2,3-dihydro-1H-pyrrole-1-carboxylate CAS No. 106556-67-6

Ethyl 4-bromo-2,2-dimethyl-3-oxo-2,3-dihydro-1H-pyrrole-1-carboxylate

Cat. No. B3210318
CAS RN: 106556-67-6
M. Wt: 262.1 g/mol
InChI Key: SFTWIANMYYAKMK-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-2,2-dimethyl-3-oxo-2,3-dihydro-1H-pyrrole-1-carboxylate, also known as ethyl 4-bromo-3-oxo-2,2-dimethylpyrrolidine-1-carboxylate, is a chemical compound with a molecular formula of C10H15BrNO3. It is a pyrrole derivative and has been used in various scientific research applications.

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-2,2-dimethyl-3-oxo-2,3-dihydro-1H-pyrrole-1-carboxylate 4-bromo-2,2-dimthis compound-3-oxo-2,3-dihydro-1H-pyrrole-1-carboxylate has not been extensively studied. However, it is believed to act as an inhibitor of certain enzymes and proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound 4-bromo-2,2-dimthis compound-3-oxo-2,3-dihydro-1H-pyrrole-1-carboxylate have not been extensively studied. However, it is believed to have potential as an anti-cancer agent and has been shown to inhibit the growth of certain cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using Ethyl 4-bromo-2,2-dimethyl-3-oxo-2,3-dihydro-1H-pyrrole-1-carboxylate 4-bromo-2,2-dimthis compound-3-oxo-2,3-dihydro-1H-pyrrole-1-carboxylate in lab experiments is its potential as a building block in the synthesis of other compounds. However, one limitation is the lack of extensive research on its mechanism of action and biochemical and physiological effects.

Future Directions

There are several future directions for the research on Ethyl 4-bromo-2,2-dimethyl-3-oxo-2,3-dihydro-1H-pyrrole-1-carboxylate 4-bromo-2,2-dimthis compound-3-oxo-2,3-dihydro-1H-pyrrole-1-carboxylate. One direction is to study its potential as an anti-cancer agent and to further investigate its mechanism of action. Another direction is to explore its potential as a building block in the synthesis of other compounds. Additionally, further research could be conducted to determine its potential as a therapeutic agent for other diseases and conditions.

Scientific Research Applications

Ethyl 4-bromo-2,2-dimEthyl 4-bromo-2,2-dimethyl-3-oxo-2,3-dihydro-1H-pyrrole-1-carboxylate-3-oxo-2,3-dihydro-1H-pyrrole-1-carboxylate has been used in various scientific research applications. It has been studied for its potential as a building block in the synthesis of other compounds. It has also been used in the synthesis of novel pyrrole derivatives that have potential as anti-cancer agents.

properties

IUPAC Name

ethyl 4-bromo-2,2-dimethyl-3-oxopyrrole-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO3/c1-4-14-8(13)11-5-6(10)7(12)9(11,2)3/h5H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFTWIANMYYAKMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1C=C(C(=O)C1(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801157270
Record name Ethyl 4-bromo-2,3-dihydro-2,2-dimethyl-3-oxo-1H-pyrrole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801157270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

106556-67-6
Record name Ethyl 4-bromo-2,3-dihydro-2,2-dimethyl-3-oxo-1H-pyrrole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106556-67-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-bromo-2,3-dihydro-2,2-dimethyl-3-oxo-1H-pyrrole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801157270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-bromo-2,2-dimethyl-3-oxo-2,3-dihydro-1H-pyrrole-1-carboxylate
Reactant of Route 2
Ethyl 4-bromo-2,2-dimethyl-3-oxo-2,3-dihydro-1H-pyrrole-1-carboxylate
Reactant of Route 3
Ethyl 4-bromo-2,2-dimethyl-3-oxo-2,3-dihydro-1H-pyrrole-1-carboxylate
Reactant of Route 4
Ethyl 4-bromo-2,2-dimethyl-3-oxo-2,3-dihydro-1H-pyrrole-1-carboxylate
Reactant of Route 5
Ethyl 4-bromo-2,2-dimethyl-3-oxo-2,3-dihydro-1H-pyrrole-1-carboxylate
Reactant of Route 6
Ethyl 4-bromo-2,2-dimethyl-3-oxo-2,3-dihydro-1H-pyrrole-1-carboxylate

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